molecular formula C20H27N5O2S B2354593 N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide CAS No. 688356-56-1

N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

Cat. No. B2354593
CAS RN: 688356-56-1
M. Wt: 401.53
InChI Key: AHUKGHQBNPILIS-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C20H27N5O2S and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide and its derivatives are synthesized through various chemical reactions, highlighting their significance in organic chemistry. These compounds are prepared using palladium-catalyzed Buchwald–Hartwig coupling reactions, showcasing a pivotal role in creating amino- and sulfanyl-derivatives of benzoquinazolinones. The process involves the utilization of bromobenzoquinazolinones and 1-substituted piperazines or mercaptans, indicating a versatile approach to accessing a range of structurally diverse molecules (Nowak et al., 2015).

Anticancer Activity

The derivatives of N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide exhibit significant anticancer activity. Biological screening against HT29 and HCT116 cell lines demonstrates that some compounds, such as compound 20a, possess notable anticancer properties. This highlights the potential therapeutic applications of these molecules in treating cancer, underscoring the importance of chemical synthesis in developing new anticancer agents (Nowak et al., 2015).

Antitumor and Antifungal Activities

Further investigations into the biological activities of N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide derivatives reveal their antitumor and antifungal potential. Novel 4(3H)-quinazolinone derivatives with biologically active moieties have been synthesized and shown to possess high to moderate activity against cancer cells, as well as significant antifungal properties. This diversifies the potential applications of these compounds in pharmaceutical research, offering new avenues for the development of antitumor and antifungal therapies (El-bayouki et al., 2011).

properties

IUPAC Name

N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-13(26)21-10-11-22-19(27)15-8-6-14(7-9-15)12-23-18-16-4-2-3-5-17(16)24-20(28)25-18/h2-5,14-15H,6-12H2,1H3,(H,21,26)(H,22,27)(H2,23,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUKGHQBNPILIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1CCC(CC1)CNC2=NC(=S)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

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